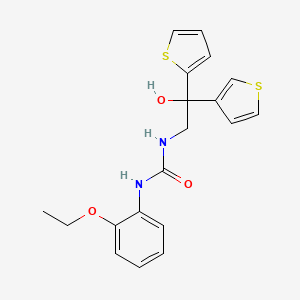

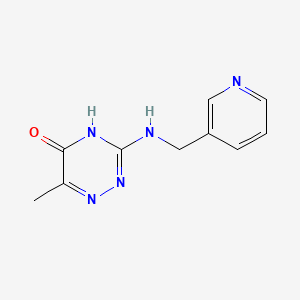

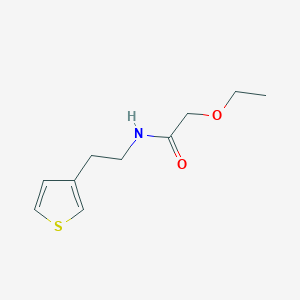

![molecular formula C28H24F3N3O4S B2499196 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 851714-91-5](/img/structure/B2499196.png)

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide" is a complex organic molecule that appears to be related to various benzamide derivatives with potential biological activity. Benzamides are a class of compounds known for their diverse pharmacological properties, including antiarrhythmic, antifungal, and antiallergy activities, as well as their ability to interact with metal ions and enzymes .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, including the formation of intermediate compounds such as N-thioacyl amino alcohols, which can be obtained through the ring-opening of oxiranes with thioamide dianions . Additionally, the synthesis of N-alkyl benzamide derivatives can be achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . These methods provide a basis for the synthesis of complex benzamide derivatives, potentially including the compound .

Molecular Structure Analysis

Benzamide derivatives can exhibit a variety of molecular interactions, including hydrogen bonding and π-interactions, which are crucial for their biological activity and solid-state structure . The presence of substituents such as trifluoromethyl groups and heterocyclic rings can significantly influence the molecular conformation and, consequently, the pharmacological properties of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including intramolecular cyclization and complexation with metal ions. For instance, N-thioacyl amino alcohols can cyclize to form 5,6-dihydro-4H-1,3-oxazines , while other benzamide derivatives can form complexes with metal ions such as Ni2+, Cu2+, and Cd2+ . These reactions are important for understanding the reactivity and potential applications of benzamide derivatives in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of halogen atoms or trifluoromethyl groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . The presence of heterocyclic rings and other functional groups can also modulate the basicity and acidity of the amine and amide nitrogens, which are critical for their interaction with biological targets .

Scientific Research Applications

Antiarrhythmic Activity

The synthesis and evaluation of benzamides with trifluoroethoxy ring substituents, including compounds structurally related to the specified chemical, have shown oral antiarrhythmic activity in mice. Variations in the heterocyclic ring are permissible, with activity influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen. One compound in this class, flecainide acetate, has been extensively studied and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).

Antiamnestic and Antihypoxic Activities

Compounds structurally similar to the specified chemical have been screened for antiamnestic (AA) and antihypoxic (AH) activities by evaluating their ability to reverse electroconvulsion-induced amnesia and protect against hypoxia in mice. One compound showed superior AA and AH activity compared to the prototype, indicating potential as a cognitive enhancer and for protecting against memory impairment induced by CO2 (Ono et al., 1995).

Melanoma Cytotoxicity

Benzamide derivatives, including those with structural similarities to the specified compound, have been identified as selective agents for melanotic melanoma. These compounds are used for scintigraphic imaging in nuclear medicine due to their high binding capacity. The conjugation of benzamide derivatives with alkylating cytostatics has been explored for targeted drug delivery, showing enhanced toxicity against melanoma cells compared to the parent chlorambucil, indicating their potential for improved melanoma therapy (Wolf et al., 2004).

Antiallergy Agents

N-(4-Substituted-thiazolyl)oxamic acid derivatives, structurally related to the specified chemical, have been synthesized and tested for antiallergy activity in rats. These compounds showed significant potency, surpassing that of disodium cromoglycate, a standard antiallergy agent. This suggests their potential as novel, orally active antiallergy agents, offering a new approach to allergy treatment (Hargrave et al., 1983).

Stearoyl-CoA Desaturase-1 Inhibition

Further optimization of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides, related to the chemical , led to the identification of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in lipid metabolism. These inhibitors, including a compound with sub-nanomolar IC50 values, demonstrated dose-dependent decreases in plasma desaturation index in mice, highlighting their potential for treating metabolic disorders (Uto et al., 2009).

properties

IUPAC Name |

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3N3O4S/c29-28(30,31)20-5-3-4-19(13-20)27(36)32-10-11-34-15-25(21-6-1-2-7-22(21)34)39-16-26(35)33-14-18-8-9-23-24(12-18)38-17-37-23/h1-9,12-13,15H,10-11,14,16-17H2,(H,32,36)(H,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFAOFALSJBPTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

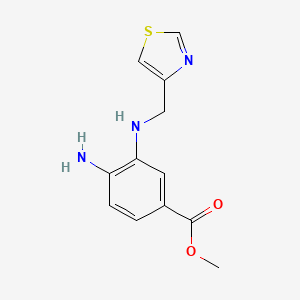

![1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2499114.png)

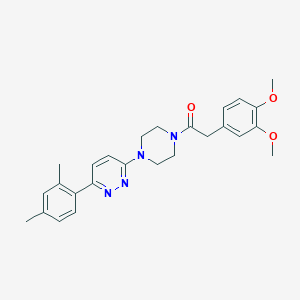

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2499116.png)

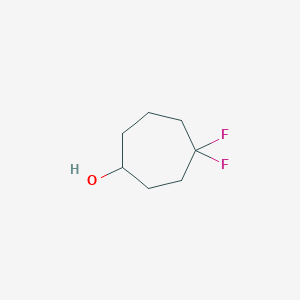

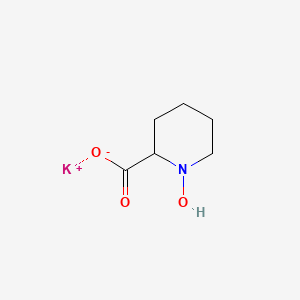

![1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2499135.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)